N-(3,4-二甲氧基苯乙基)-3-(4-(3-异丙基-1-甲基-1H-吲哚-2-基磺酰基)苯氧基)-N-甲基丙-1-胺

描述

SR-33805 is a calcium channel antagonist potentially for the treatment of atherosclerosis and heart failure. SR-33805 restored the MI-altered cell shortening without affecting the Ca(2+) transient amplitude, suggesting an increase of myofilament Ca(2+) sensitivity in MI myocytes. A SR33805-induced sensitization of myofilament activation was found to be associated with a slight increase in myosin light chain-2 phosphorylation and a more significant decrease on troponin I (TnI) phosphorylation. Decreased TnI phosphorylation was related to inhibition of protein kinase A activity by SR-33805.

科学研究应用

心肌丝Ca2+敏感性增强

SR-33805是一种有效的Ca2+通道阻滞剂,可增强健康大鼠心肌细胞的心肌丝Ca2+敏感性 。这表明SR-33805可用于增强心肌丝对Ca2+的敏感性,这可能潜在地改善心脏功能。

缺血性衰竭心脏的治疗

该化合物在体内和体外细胞水平上对心肌梗塞(MI)后缺血性衰竭心脏的收缩特性影响进行了评估 。 研究发现,使用SR-33805治疗后,大鼠MI后缺血性衰竭心脏的收缩力得到改善 。

肌节调节蛋白的调节

SR-33805已被发现选择性地调节肌节调节蛋白的磷酸化状态,从而使肌丝对Ca2+敏感 。 这表明SR-33805可用于操纵肌节调节蛋白的Ca2+敏感性,以改善衰竭心脏的收缩力 。

L型Ca2+通道阻滞剂

SR-33805是一种有效的Ca2+通道拮抗剂 。 它与L型Ca2+通道的α1亚基变构结合 。这表明SR-33805可作为L型Ca2+通道的阻滞剂。

抑制心肌细胞的Ca2+流入

该化合物有效地抑制小鼠原代心肌细胞培养中的Ca2+通道,从而阻止Ca2+流入 。这表明SR-33805可用于阻止心肌细胞中的Ca2+流入。

血管舒张诱导剂

SR-33805对血管平滑肌具有选择性,可诱导血管舒张,而不会产生正性肌力或正性频率效应 。这表明SR-33805可作为血管舒张诱导剂。

作用机制

Target of Action

SR-33805 primarily targets Voltage-Dependent Calcium Channels (VDCCs) . VDCCs are integral membrane proteins that conduct calcium ions (Ca2+) through the cell membrane, playing a crucial role in the regulation of multiple cellular functions, including muscle contraction and neurotransmitter release.

Mode of Action

SR-33805 acts as a potent Ca2+ channel antagonist . . By inhibiting these channels, SR-33805 reduces the influx of Ca2+ into the cell. Interestingly, despite its strong Ca2+ antagonistic properties, SR-33805 increases cardiac cell contractile activity as a consequence of its Ca2+ sensitizing effects .

Result of Action

The treatment with SR-33805 improved contractility of ischemic failing hearts after MI in rats by selectively modulating the phosphorylation status of sarcomeric regulatory proteins, which then sensitized the myofilaments to Ca2+ . This manipulation of the Ca2+ sensitivity of sarcomeric regulatory proteins can be used to improve contractility of a failing heart .

属性

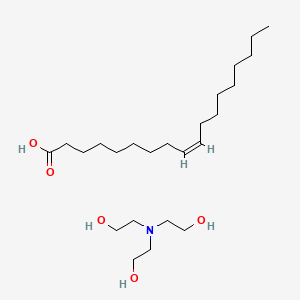

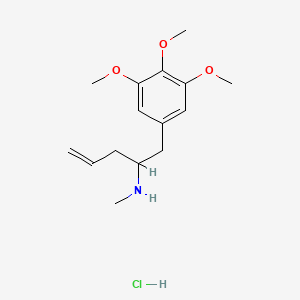

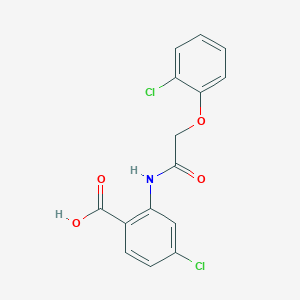

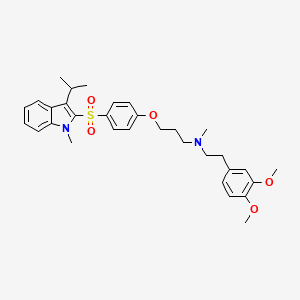

IUPAC Name |

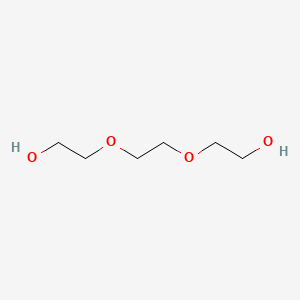

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N2O5S/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVFQRRBTCHIPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701026010 | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121346-32-5 | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is SR 33805?

A1: SR 33805 is a novel calcium channel blocker. [, ] While its precise mechanism of action is still under investigation, research suggests it effectively inhibits calcium influx in various cell types, including smooth muscle cells. [, , , ]

Q2: How does SR 33805 compare to other calcium channel blockers?

A2: One study compared SR 33805 to nifedipine (a voltage-gated calcium channel blocker) and SKF 96365 (a capacitative calcium entry blocker). The study found SR 33805 to be a more potent inhibitor of platelet-derived growth factor (PDGF)-induced smooth muscle cell proliferation and the associated rise in intracellular calcium concentration. []

Q3: What is the significance of SR 33805's effect on SERCA2a?

A3: SERCA2a is a protein involved in calcium regulation within cells. Research indicates that SR 33805 inhibits the upregulation of SERCA2a, which is typically observed during PDGF-induced smooth muscle cell proliferation. [] This suggests that SR 33805's calcium blocking activity may disrupt the signaling pathways crucial for cell cycle progression and proliferation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。